molecular formula C19H20ClNO4 B4728654 2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4728654
M. Wt: 361.8 g/mol
InChI Key: LDTGFGDWEZYUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a tetrahydrobenzo[c]chromen-6-one core. Its structure includes a chlorine atom at position 2 and a 2-oxo-2-(1-pyrrolidinyl)ethoxy substituent at position 2. This compound is part of a broader class of benzo[c]chromen-6-one derivatives studied for their fluorescence and metal-sensing capabilities .

Properties

IUPAC Name

2-chloro-3-(2-oxo-2-pyrrolidin-1-ylethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c20-15-9-14-12-5-1-2-6-13(12)19(23)25-16(14)10-17(15)24-11-18(22)21-7-3-4-8-21/h9-10H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGFGDWEZYUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC(=O)N4CCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthetic routes and reaction conditions for WAY-605103 are not widely documented in public literature. typical preparation methods for such compounds involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

WAY-605103 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-605103 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of metabotropic glutamate receptors.

    Biology: It is used to investigate the role of mGluR in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders.

    Industry: It can be used in the development of new drugs and chemical products.

Mechanism of Action

WAY-605103 exerts its effects by modulating the activity of Group I metabotropic glutamate receptors. These receptors are involved in various cellular signaling pathways, including those related to synaptic plasticity and neuroprotection. The compound binds to the receptor and alters its conformation, leading to changes in downstream signaling events .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and properties of 2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2-Cl, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy], tetrahydro core 373.84 (calculated) Likely enhanced solubility due to pyrrolidinyl; potential metal interaction
THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) 3-OH, tetrahydro core 232.27 Iron(III)-selective fluorescence "turn-off" sensor; cell-penetrating
URO-B (3-Hydroxy-6H-benzo[c]chromen-6-one) 3-OH, unsaturated core 216.19 Iron(III) sensing; reduced lipophilicity vs. THU-OH
2-Chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one 2-Cl, 3-propoxy, tetrahydro core 286.79 Propoxy group increases hydrophobicity; no reported metal sensing
3-[2-(4-Chlorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one 3-[2-(4-Cl-phenyl)-2-oxoethoxy], tetrahydro core 411.29 Chlorophenyl group may enhance π-π interactions; fluorescence properties unstudied
3-(1-Methyl-2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one 3-(methyl-2-oxo-phenyl ethoxy), tetrahydro core 378.43 Bulky substituent may sterically hinder metal binding

Key Findings from Comparative Studies

Fluorescence and Metal Sensing

  • THU-OH vs. URO-B : THU-OH (saturated core) exhibits superior cell penetration due to higher lipophilicity compared to URO-B (unsaturated core). Both show selective fluorescence quenching ("turn-off") with Iron(III), but THU-OH's saturated structure stabilizes interactions in aqueous environments .
  • Impact of Substituents : Electron-withdrawing groups (e.g., Cl at position 2) may enhance fluorescence quenching efficiency. Pyrrolidinyl ethoxy substituents (target compound) could introduce nitrogen-mediated coordination with metals, a feature absent in THU-OH and URO-B .

Synthetic Modifications Derivatives with dioxolane/dioxane substituents (e.g., 3-(2-(1,3-dioxolan-2-yl)ethoxy) analogues) show altered solubility and stability but retain fluorescence activity .

Cytotoxicity and Practical Applications

  • THU-OH and URO-B exhibit low cytotoxicity in SK-N-AS and DBTRG-05MG cell lines, making them viable for biological imaging .
  • The target compound’s pyrrolidinyl group may confer lower cytotoxicity compared to halogenated derivatives (e.g., 2-chloro-3-propoxy analogues), though direct data are lacking .

Biological Activity

The compound 2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of benzo[c]chromene, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C19H20ClNO4
  • Molecular Weight : 357.82 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[c]chromene possess significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity against various bacterial strains.

CompoundActivityReference
2-chloro-3-(2-oxo-2-(1-pyrrolidinyl)ethoxy)-benzo[c]chromeneModerate antibacterial activity
Benzothiazolo[3,2-a]quinolone derivativesPotent against Gram-positive bacteria

Anticancer Properties

Several studies have explored the anticancer potential of benzo[c]chromene derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.

Case Study: Anticancer Screening

A study evaluated the cytotoxic effects of various benzo[c]chromene derivatives on human cancer cell lines. The results indicated that:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells.
CompoundCell LineIC50 (µM)Mechanism
2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-benzo[c]chromeneMCF-715Induces apoptosis via caspase activation
Control (Doxorubicin)MCF-70.5DNA intercalation

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Absorption and Metabolism

The pharmacokinetic profile of similar compounds suggests moderate absorption with a bioavailability influenced by first-pass metabolism.

Toxicological Studies

Toxicological assessments indicate that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:
The synthesis involves constructing the benzo[c]chromen-6-one core followed by functionalization at the 3-position. A validated approach includes:

  • Cyclocondensation : React 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under reflux conditions to form the chromenone backbone .
  • Etherification : Introduce the pyrrolidinyl-ethoxy group via nucleophilic substitution using 2-chloroethylpyrrolidinone under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients and validate purity via HPLC (>95%) .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloro at C2, pyrrolidinyl-ethoxy at C3). Key signals include δ ~5.5 ppm (chromenone lactone proton) and δ ~3.5 ppm (pyrrolidinyl N–CH₂) .
  • HRMS : Confirm molecular formula (C₂₁H₂₁ClN₂O₄) with <2 ppm mass error.
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the pyrrolidinyl group) .

Advanced: How can reaction mechanisms for key synthetic steps be validated?

Methodological Answer:

  • Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS to track cyclocondensation progress and identify rate-limiting steps .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate transition states during etherification, focusing on steric effects from the pyrrolidinyl group .
  • Isotopic Labeling : Introduce ¹⁸O at the lactone carbonyl to confirm retention of the chromenone core during functionalization .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. resazurin assays) .
  • Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 48h) via HPLC .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited models to isolate target-specific activity (e.g., COX-2 inhibition vs. NF-κB modulation) .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Anticancer Activity : Cell viability assays (IC₅₀ determination) in leukemia (K562) and solid tumor (A549) lines .
  • Anti-Inflammatory Potential : COX-1/2 inhibition assays with indomethacin as a control .
  • Antioxidant Capacity : DPPH radical scavenging at 517 nm, comparing to ascorbic acid .

Advanced: What computational tools optimize structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. Focus on the pyrrolidinyl group’s role in binding affinity .
  • QSAR Modeling : Train models with descriptors (e.g., LogP, polar surface area) from analogs to predict bioavailability .
  • MD Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability over 100 ns trajectories .

Advanced: How to address low yields in the final etherification step?

Methodological Answer:

  • Solvent Optimization : Test polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of the ethoxy intermediate .
  • Catalyst Screening : Evaluate phase-transfer catalysts (e.g., TBAB) or metal catalysts (e.g., CuI) .
  • Temperature Gradients : Perform reactions under microwave irradiation (80–120°C) to reduce side-product formation .

Basic: What are the key stability considerations for long-term storage?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the lactone ring or oxidation of the pyrrolidinyl group. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
  • Storage Conditions : Lyophilize and store under argon at –20°C in amber vials .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to ethanolic stock solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.